ATX inhibitor 5

Autotaxin Enzymatic inhibition IC50

Select ATX inhibitor 5 (compound 10g) for hepatic fibrosis studies where target engagement and cell-type selectivity are critical. This tool compound achieves 83.7% maximal inhibition of hepatic stellate cells (HSC) vs. 81.5% for cardiac fibroblasts, and reduces CCl₄-induced liver fibrosis in vivo at 20–40 mg/kg p.o. With ATX IC₅₀=15.3 nM, hERG >30 μM, and oral bioavailability, it supports chronic dosing. Choose the only THPP-series analog with published head-to-head selectivity data and crystal structure binding pose information.

Molecular Formula C22H18ClF3N6O
Molecular Weight 474.9 g/mol
Cat. No. B8103713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 5
Molecular FormulaC22H18ClF3N6O
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+
InChIKeyVHRNHTUEITYZIH-VPUKRXIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATX inhibitor 5: A Tetrahydropyrido[4,3-d]pyrimidine Autotaxin Inhibitor with Validated Anti-Hepatofibrosis Activity


ATX inhibitor 5 (CAS 2402772-45-4), also identified as compound 10g in the primary literature, is a synthetic small-molecule autotaxin (ATX) inhibitor belonging to the tetrahydropyrido[4,3-d]pyrimidine (THPP) chemotype [1]. It exhibits nanomolar inhibitory potency against the ATX enzyme (IC₅₀ = 15.3 nM) and demonstrates orally bioavailable anti-fibrotic activity in preclinical models, distinguishing it from earlier-generation or less optimized THPP analogs [1]. The compound is commercially available from multiple vendors as a research-grade tool compound for investigating ATX-LPA signaling in fibrosis pathogenesis .

Why ATX inhibitor 5 Cannot Be Arbitrarily Substituted with Other Tetrahydropyrido[4,3-d]pyrimidine Analogs


ATX inhibitors within the tetrahydropyrido[4,3-d]pyrimidine (THPP) class exhibit pronounced functional divergence based on subtle structural modifications, rendering generic substitution scientifically invalid. Direct head-to-head comparative data from the optimization study demonstrates that close structural analogs display divergent cellular selectivity profiles: compound 8b achieves maximum inhibition of cardiac fibroblasts (CFs) at 81.5%, whereas ATX inhibitor 5 (compound 10g) achieves maximum inhibition of hepatic stellate cells (HSC) at 83.7%, indicating that the 3-trifluoromethylphenyl substitution at the THPP 4-position confers tissue-specific functional bias [1]. Furthermore, enzymatic potency varies substantially even among optimized leads within the same series (IC₅₀ range: 15.3 nM for 10g vs. 24.6 nM for 8b), a 1.6-fold difference that materially impacts experimental dose-response windows and in vivo dosing regimens [1].

Quantitative Differentiation Evidence: ATX inhibitor 5 vs. Closest Structural and Functional Comparators


Enhanced Enzymatic Potency Relative to Lead Analog 8b in ATX Inhibition Assay

ATX inhibitor 5 (compound 10g) demonstrates a 1.6-fold improvement in enzymatic inhibitory potency compared to its closest structural analog 8b from the same THPP optimization series [1]. This potency differential is meaningful for experimental design, as it enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target liabilities and improving signal-to-noise ratios in cellular and in vivo assays.

Autotaxin Enzymatic inhibition IC50

Divergent Cellular Selectivity: Preferential Inhibition of Hepatic Stellate Cells vs. Cardiac Fibroblasts

Direct comparative antiproliferative assays reveal that ATX inhibitor 5 (10g) and analog 8b exhibit inverted cellular selectivity profiles. ATX inhibitor 5 achieves maximal inhibition against hepatic stellate cells (HSC, t-HSC/Cl-6 line) at 83.7%, while 8b shows maximal activity against cardiac fibroblasts (CFs) at 81.5% [1]. This cellular preference is further substantiated by IC₅₀ values: ATX inhibitor 5 demonstrates greater potency against HSCs (IC₅₀ = 0.78 μM) compared to CFs (IC₅₀ = 1.21 μM) .

Hepatic fibrosis Hepatic stellate cells Cellular selectivity

Validated In Vivo Anti-Hepatofibrosis Efficacy in CCl₄-Induced Mouse Model

ATX inhibitor 5 demonstrates validated oral anti-fibrotic efficacy in a standard CCl₄-induced hepatic fibrosis mouse model, whereas analog 8b was validated primarily in a cardiac fibrosis model [1]. This organ-specific in vivo validation confirms that the in vitro cellular selectivity translates into meaningful differential therapeutic activity in whole-organism systems. H&E and Masson stain assays confirmed prominent reduction of CCl₄-induced hepatic fibrosis following oral administration at 20-40 mg/kg once daily for two weeks [1].

In vivo efficacy Hepatic fibrosis Oral bioavailability

Favorable Cardiac Safety Profile: hERG Channel Liability Assessment

ATX inhibitor 5 exhibits a favorable cardiac safety profile with hERG channel inhibition IC₅₀ > 30 μM . This safety margin is comparable to other optimized ATX inhibitors such as Autotaxin-IN-7 (hERG > 30 μM) and substantially exceeds that of clinical-stage ATX inhibitors such as GLPG1690 (ziritaxestat), which shows hERG IC₅₀ = 15 μM in manual patch clamp assays . The >30 μM hERG threshold is widely recognized as indicating low proarrhythmic potential, providing confidence for extended in vivo dosing protocols in preclinical fibrosis models.

Cardiac safety hERG Toxicology

Collagen Suppression in TGF-β-Stimulated Fibroblasts: Functional Anti-Fibrotic Validation

ATX inhibitor 5 demonstrates functional anti-fibrotic activity through direct suppression of TGF-β-induced collagen accumulation. At a concentration of 10 μM, ATX inhibitor 5 effectively suppresses collagen content induced by TGF-β stimulation [1]. This functional validation complements the enzymatic and antiproliferative data, confirming that ATX inhibition by this compound translates into downstream attenuation of extracellular matrix (ECM) deposition, a hallmark pathological feature of fibrosis progression.

TGF-β Collagen Anti-fibrotic

Favorable Drug-Like Physicochemical Properties Supporting Oral Bioavailability

ATX inhibitor 5 possesses physicochemical properties consistent with Lipinski's Rule of Five, supporting its validated oral bioactivity. The compound has a molecular weight of 474.87 g/mol (<500 Da), a calculated logP reflected by its C22H18ClF3N6O composition, and demonstrates high solubility in DMSO (≥225 mg/mL) . These properties correlate with the demonstrated oral efficacy in the CCl₄-induced hepatic fibrosis model, confirming that favorable molecular characteristics translate into practical in vivo utility without requiring specialized formulation approaches [1].

Oral bioavailability Physicochemical properties Drug-likeness

Optimal Research Application Scenarios for ATX inhibitor 5 Based on Quantitative Evidence


Hepatic Fibrosis and Liver Cirrhosis Preclinical Models

ATX inhibitor 5 is the optimal tool compound selection for investigating ATX-LPA signaling in hepatic fibrosis pathogenesis. The compound's demonstrated maximal inhibition ratio of 83.7% against hepatic stellate cells (HSC, t-HSC/Cl-6 line) and validated in vivo efficacy in reducing CCl₄-induced hepatic fibrosis at 20-40 mg/kg oral dosing [1] make it the evidence-supported choice for liver fibrosis studies. Researchers investigating NASH (non-alcoholic steatohepatitis), alcoholic liver disease, or biliary fibrosis will benefit from the compound's hepatotropic activity profile and favorable cardiac safety margin (hERG > 30 μM), which supports extended chronic dosing protocols without proarrhythmic concerns .

Comparative ATX Inhibitor Pharmacology and Structure-Activity Relationship Studies

The direct head-to-head comparative data available for ATX inhibitor 5 (10g) versus analog 8b provides a validated reference framework for structure-activity relationship (SAR) investigations. The 1.6-fold enzymatic potency difference (IC₅₀ 15.3 nM vs. 24.6 nM) and divergent cellular selectivity profiles (HSC-preferential vs. CF-preferential) [1] establish a quantitative baseline against which novel ATX inhibitors can be benchmarked. Medicinal chemistry teams optimizing THPP scaffolds or exploring alternative ATX inhibitor chemotypes can use ATX inhibitor 5 as a well-characterized positive control with published crystal structure binding pose information, enabling mechanistic interpretation of potency and selectivity modifications [2].

Lysophosphatidic Acid (LPA) Signaling Pathway Dissection in Fibrotic Disease

ATX inhibitor 5 serves as a validated pharmacological probe for interrogating the ATX-LPA axis in fibrosis biology. The compound's demonstrated ability to suppress TGF-β-induced collagen accumulation at 10 μM [1] confirms functional engagement of the pathway downstream of ATX inhibition. Researchers can employ ATX inhibitor 5 to distinguish ATX-dependent from ATX-independent fibrotic signaling, measure LPA reduction in plasma or tissue, and validate target engagement in genetic or dietary fibrosis models. The compound's oral bioavailability and favorable hERG safety profile enable chronic dosing paradigms necessary for fibrosis progression studies, which typically require weeks to months of continuous pathway inhibition.

Tool Compound for Hepatocyte and Stellate Cell Co-Culture Systems

The preferential antiproliferative activity of ATX inhibitor 5 against hepatic stellate cells (IC₅₀ = 0.78 μM) relative to cardiac fibroblasts (IC₅₀ = 1.21 μM) [1] positions this compound as a selective tool for dissecting cell type-specific contributions to liver fibrosis in complex co-culture systems. In hepatocyte-stellate cell co-cultures, ATX inhibitor 5 can be used at concentrations between 0.5-10 μM to selectively suppress stellate cell activation while preserving hepatocyte viability, enabling researchers to attribute fibrotic endpoints specifically to ATX-LPA signaling in the stellate cell compartment. This cell-type selectivity, validated through the 83.7% maximal inhibition of t-HSC/Cl-6 cells , provides experimental resolution not achievable with pan-ATX inhibitors lacking characterized cellular selectivity profiles.

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